REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.B([C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=1)(O)O.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:16]2[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][CH:17]=2)=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:2.3.4,7.8.9.10.11|
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Name
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C1)C(F)(F)F)Br
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Name
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|
Quantity
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1.65 g
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Type
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reactant
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Smiles
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B(O)(O)C1=CC=C(C(=O)O)C=C1
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Name
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Quantity
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4.2 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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230 mg
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was degassed with argon for 15 mins
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux under argon for 18 hrs
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo to approx. 50% volume
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Type
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ADDITION
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Details
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the aqueous residue treated with 10% aqueous Na2CO3 solution
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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CUSTOM
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Details
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The aqueous layer was separated
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to afford an off-white solid
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Name
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Type
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product
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Smiles
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NC1=CC(=C(C=C1)C1=CC=C(C=C1)C(=O)O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |